molecular formula C11H12FNO3 B7948837 (2S)-2-acetamido-3-(3-fluorophenyl)propanoic acid

(2S)-2-acetamido-3-(3-fluorophenyl)propanoic acid

Cat. No.: B7948837
M. Wt: 225.22 g/mol
InChI Key: LKXNJLVPYPXTDY-JTQLQIEISA-N
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Description

(2S)-2-acetamido-3-(3-fluorophenyl)propanoic acid is an organic compound with a molecular formula of C11H12FNO3 It is a derivative of phenylalanine, where the phenyl group is substituted with a fluorine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-acetamido-3-(3-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-fluorobenzaldehyde.

    Formation of the Intermediate: The aldehyde group is converted to an amine group through reductive amination, resulting in 3-fluorophenylamine.

    Acetylation: The amine group is then acetylated using acetic anhydride to form N-acetyl-3-fluorophenylamine.

    Amino Acid Formation: The final step involves the Strecker synthesis, where the N-acetyl-3-fluorophenylamine is reacted with potassium cyanide and ammonium chloride to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-acetamido-3-(3-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted phenylalanine derivatives.

Scientific Research Applications

(2S)-2-acetamido-3-(3-fluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-acetamido-3-(3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-acetamido-3-phenylpropanoic acid: Lacks the fluorine substitution, resulting in different biological activity.

    (2S)-2-acetamido-3-(4-fluorophenyl)propanoic acid: Fluorine is at the para position, which may alter its binding properties and efficacy.

    (2S)-2-acetamido-3-(2-fluorophenyl)propanoic acid: Fluorine is at the ortho position, affecting its steric and electronic properties.

Uniqueness

The meta-fluorine substitution in (2S)-2-acetamido-3-(3-fluorophenyl)propanoic acid provides a unique combination of steric and electronic effects, enhancing its binding affinity and specificity compared to other similar compounds. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-acetamido-3-(3-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXNJLVPYPXTDY-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=CC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17607-28-2
Record name N-Acetyl-3-fluoro-3-phenyl-DL-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017607282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-acetyl-3-fluoro-3-phenyl-DL-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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